Lipophilicity (LogP) Comparison Against a Piperazine Analog: Impact on Permeability and CNS Drug-Likeness
The target compound's calculated LogP of 4.8 is approximately 1.5 to 2.5 log units higher than a closely related piperazine analog, 2-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-(4-phenyl-1-piperazinyl)ethanone, for which an estimated LogP of ~2.5-3.0 can be inferred based on the additional nitrogen atom and phenyl substitution . This difference in lipophilicity is a primary determinant for passive membrane permeability and central nervous system (CNS) penetration [1]. A LogP near 3.0 is often optimal for CNS targets, while a LogP near 5.0 suggests higher tissue distribution and a potential for increased non-specific binding [1].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.8 (calculated) |
| Comparator Or Baseline | ~2.5-3.0 (estimated for the piperazine analog 2-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-(4-phenyl-1-piperazinyl)ethanone) |
| Quantified Difference | Target compound is 1.5–2.3 log units more lipophilic |
| Conditions | In silico prediction (ZINC / standard algorithms); no experimental LogD7.4 data available for either compound |
Why This Matters
For procurement, the target compound's distinct lipophilicity profile makes it unsuitable as a direct replacement for more polar analogs in assays where membrane permeability or CNS exposure is a critical variable.
- [1] ZINC Database. ZINC000000882079. Molecular weight: 336.46 g/mol, LogP: 4.796. View Source
